N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 624.75 g/mol. This compound is classified under various categories due to its diverse structural components, which include triazole and pyrazole moieties, suggesting potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties .
The synthesis of N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide involves several key steps:
These synthesis methods are critical for producing compounds with specific biological activities and can be optimized for yield and purity.
The molecular structure of N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide can be described as follows:
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)CC6=CC=CC=C6This representation indicates a complex arrangement of aromatic rings and heterocycles that contribute to its chemical properties and potential biological activity .
N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide exhibits reactivity typical of compounds containing multiple functional groups:
These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity in biological applications .
The mechanism of action for N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide may involve several pathways depending on its biological targets:
These mechanisms highlight its potential as a lead compound for drug development.
The physical and chemical properties of N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide include:
These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications.
N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yldihydropyrazol - 2 - yl ] - 2 - oxoethyl ] sulfanyl - 4 - [ 3 - ( trifluoromethyl ) phenyl ] - 1 , 2 , 4 - triazol - 3 - yl ] methyl ] furan - 2 - carboxamide has several promising applications in scientific research:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1